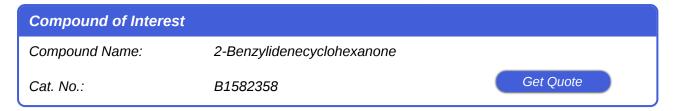


Spectroscopic Profiling of 2-Benzylidenecyclohexanone: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **2-**

Benzylidenecyclohexanone, a key intermediate in various synthetic pathways. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a foundational dataset for its identification and quality control. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is presented.

Spectroscopic Data Summary

The spectroscopic data for **2-Benzylidenecyclohexanone** (CAS No: 5682-83-7, Molecular Formula: C₁₃H₁₄O, Molecular Weight: 186.25 g/mol) is summarized below.[1] This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **2-Benzylidenecyclohexanone**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.1 - 7.4	m	5H	Aromatic protons (C ₆ H ₅)
7.3	S	1H	Vinylic proton (=CH)
2.8 - 2.9	m	2H	α-CH ₂ (to C=O)
2.5 - 2.6	m	2H	α'-CH ₂ (to C=C)
1.6 - 1.9	m	4H	β, γ-CH ₂

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS). Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **2-Benzylidenecyclohexanone**[2]

ssignment
=O (Ketone)
uaternary aromatic C
inylic C (α to phenyl)
uaternary vinylic C
romatic CH
romatic CH
romatic CH
-CH ₂ (to C=O)
-CH ₂ (to C=C)
-CH ₂
CH ₂



Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS). Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Benzylidenecyclohexanone** is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for 2-Benzylidenecyclohexanone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2930	Strong	Aliphatic C-H stretch
~1666	Strong	C=O stretch (α,β-unsaturated ketone)
~1606	Strong	C=C stretch (alkene)
~1575	Medium	C=C stretch (aromatic)
~707, 632	Strong	C-H out-of-plane bend (monosubstituted benzene)

Sample Preparation: KBr pellet or thin film. Data is representative and may vary slightly based on experimental conditions.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 2-Benzylidenecyclohexanone



m/z	Relative Intensity (%)	Assignment
186	100	[M]+ (Molecular ion)
185	95	[M-H]+
157	40	[M-C ₂ H ₅] ⁺ or [M-CO-H] ⁺
129	55	[M-C ₃ H ₅ O] ⁺
115	60	[C ₉ H ₇] ⁺
91	70	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI) at 70 eV. The fragmentation pattern is a key identifier for the compound's structure.[4][5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Benzylidenecyclohexanone**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **2-Benzylidenecyclohexanone** in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters: A spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans are typically sufficient.
- 13C NMR Parameters: A spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) are acquired to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy



- Sample Preparation (Thin Film Method): Dissolve a small amount of 2Benzylidenecyclohexanone in a volatile solvent like methylene chloride.[7] Apply a drop of
 the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a
 thin film of the compound.[7]
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.
- Spectral Range: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
- Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

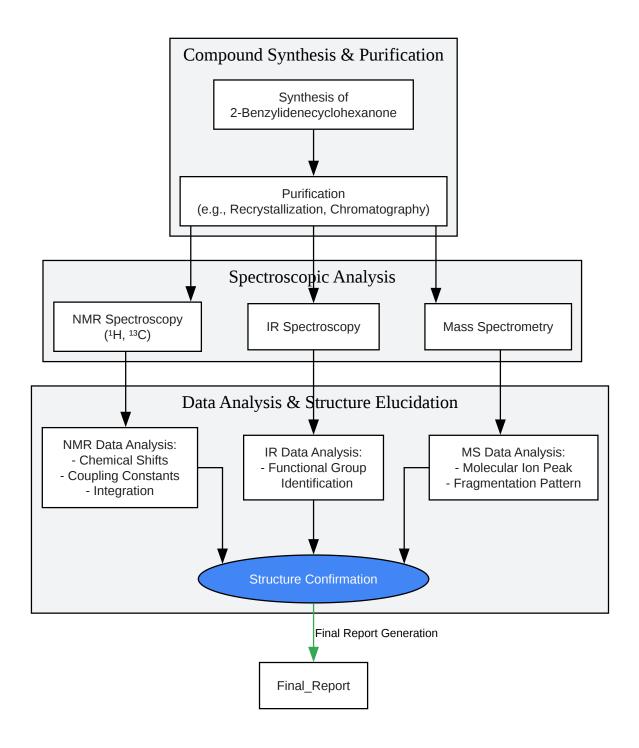
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of 2-Benzylidenecyclohexanone
 (approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the
 mass spectrometer, often via a direct insertion probe or after separation by gas
 chromatography (GC-MS).[8][9]
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[4][5]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound.





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Caption: Workflow for the Spectroscopic Characterization of 2-Benzylidenecyclohexanone.



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